(4-Pentylcyclohex-1-en-1-yl)boronic acid
Overview
Description
Scientific Research Applications
Self-Healing Polymers and Hydrogels
4-Pentylcyclohex-1-enylboronic acid: plays a crucial role in the development of self-healing materials. The boronic ester bonds formed with diols enable polymers and hydrogels to autonomously repair damages, restoring their mechanical properties. This has significant implications for prolonging the lifespan of materials and reducing environmental waste .
Drug Delivery Systems
In the realm of drug delivery, 4-Pentylcyclohex-1-enylboronic acid is utilized to create stimuli-responsive materials. These materials can precisely control drug release in response to specific stimuli such as pH, glucose levels, or temperature, enhancing the efficacy and safety of treatments .
Medical Adhesion
The compound’s ability to form dynamic covalent bonds is leveraged in medical adhesives. These adhesives exhibit self-healing properties and can respond to biological signals, making them suitable for use in bioimplants and healthcare monitoring devices .
Bioimplants
Boronic ester-based polymers, incorporating 4-Pentylcyclohex-1-enylboronic acid , are used in bioimplants due to their biocompatibility and responsiveness to biological changes. This responsiveness is critical for implants that interact with bodily functions and adapt to physiological changes .
Healthcare Monitoring
In healthcare monitoring, 4-Pentylcyclohex-1-enylboronic acid contributes to the development of sensors that can detect and monitor various health indicators, such as glucose levels, by exploiting its selective binding properties .
Sensing Technologies
The compound’s interaction with diols and Lewis bases enables its use in sensing technologies. It serves as a building block for sensors that can detect a wide range of analytes, including glucose, fluoride, and cyanide ions, with high specificity and sensitivity .
Biological Labelling
4-Pentylcyclohex-1-enylboronic acid: is employed in biological labelling due to its selective binding to diols. This property allows for the labelling of proteins, cells, and other biological entities, facilitating the study of biological processes and the development of diagnostic tools .
Protein Manipulation and Modification
The boronic acid moiety is instrumental in protein manipulation and modification. It enables the covalent reversible binding to amino acids, which is utilized in enzyme inhibitors, ligands, and carriers for glycans and RNA, among other applications .
Safety and Hazards
Future Directions
Boronic acids, including “(4-Pentylcyclohex-1-en-1-yl)boronic acid”, have gained significant attention in the scientific community. They have shown promise in various applications, including as sensors and delivery systems . Extending studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .
properties
IUPAC Name |
(4-pentylcyclohexen-1-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-2-3-4-5-10-6-8-11(9-7-10)12(13)14/h8,10,13-14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIVZIHUKLFDQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCC(CC1)CCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674488 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-31-6 | |
Record name | (4-Pentylcyclohex-1-en-1-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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